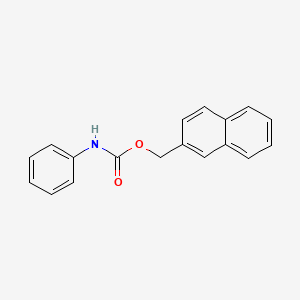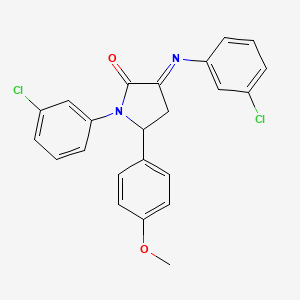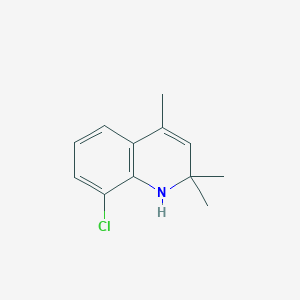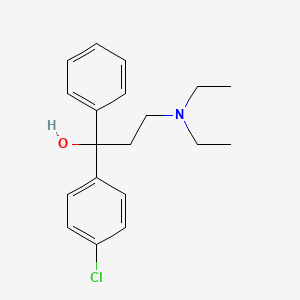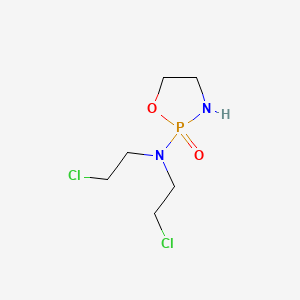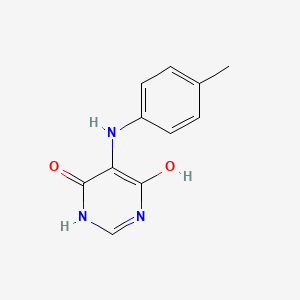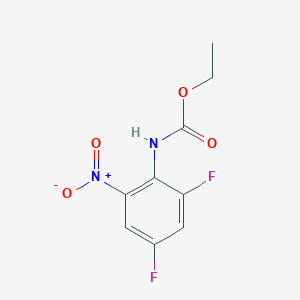![molecular formula C14H9Br2N5 B14732813 [(E)-(4-Bromophenyl)diazenyl][2-(4-bromophenyl)hydrazinylidene]acetonitrile CAS No. 7071-51-4](/img/structure/B14732813.png)
[(E)-(4-Bromophenyl)diazenyl][2-(4-bromophenyl)hydrazinylidene]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-(4-Bromophenyl)diazenyl][2-(4-bromophenyl)hydrazinylidene]acetonitrile is an organic compound characterized by the presence of bromine atoms and diazenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(4-Bromophenyl)diazenyl][2-(4-bromophenyl)hydrazinylidene]acetonitrile typically involves the reaction of 4-bromobenzyl bromide with sodium cyanide in a solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then quenched with water and extracted with ethyl acetate. The organic layer is washed with saturated sodium chloride solution and dried over sodium sulfate. The solvent is removed under reduced pressure to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(E)-(4-Bromophenyl)diazenyl][2-(4-bromophenyl)hydrazinylidene]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
[(E)-(4-Bromophenyl)diazenyl][2-(4-bromophenyl)hydrazinylidene]acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of [(E)-(4-Bromophenyl)diazenyl][2-(4-bromophenyl)hydrazinylidene]acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The diazenyl groups can also participate in redox reactions, affecting cellular signaling pathways .
Comparación Con Compuestos Similares
[(E)-(4-Bromophenyl)diazenyl][2-(4-bromophenyl)hydrazinylidene]acetonitrile can be compared with similar compounds such as:
[(E)-(4-Bromophenyl)diazenyl]-1-naphthalenamine: Similar in structure but with a naphthalene ring instead of an acetonitrile group.
[(E)-(4-Bromophenyl)diazenyl]phenol: Contains a phenol group instead of a hydrazinylidene group.
[(E)-(2-Bromophenyl)diazenyl]morpholine: Contains a morpholine ring instead of an acetonitrile group.
Propiedades
Número CAS |
7071-51-4 |
|---|---|
Fórmula molecular |
C14H9Br2N5 |
Peso molecular |
407.06 g/mol |
Nombre IUPAC |
N'-(4-bromoanilino)-N-(4-bromophenyl)imino-1-cyanomethanimidamide |
InChI |
InChI=1S/C14H9Br2N5/c15-10-1-5-12(6-2-10)18-20-14(9-17)21-19-13-7-3-11(16)4-8-13/h1-8,18H |
Clave InChI |
UYCUHVHSFCWAQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NN=C(C#N)N=NC2=CC=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[Amino(nitramido)methylidene]amino]ethyl acetate](/img/structure/B14732740.png)
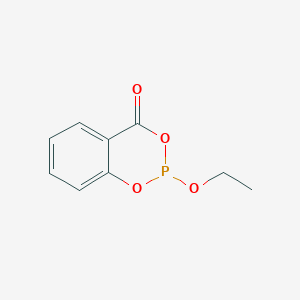
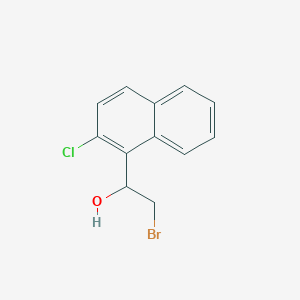
![2-[(2-Methyl-1h-indol-3-yl)methyl]butanedihydrazide](/img/structure/B14732759.png)
![1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B14732762.png)
